N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]acetamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with various functional groups, including a fluorophenyl group and a pyridinylmethyl group. Due to its unique structure, it has garnered interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed on the nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often use nucleophiles such as amines or alcohols, with suitable solvents like dimethylformamide (DMF).
Major Products Formed: The major products from these reactions include oxidized or reduced derivatives of the benzothiazole core, as well as various substituted benzothiazoles depending on the nucleophiles used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: Some derivatives of this compound have been investigated for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. Generally, the compound may bind to specific enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivative.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)acetamide
Uniqueness: This compound is unique due to its specific combination of substituents on the benzothiazole core, which can lead to distinct biological activities and chemical properties compared to similar compounds
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Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-15-3-8-20-22(16(15)2)26-23(29-20)27(14-18-9-11-25-12-10-18)21(28)13-17-4-6-19(24)7-5-17/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROUIVBFKPBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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